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Compound of Interest

Compound Name:
3-(1,3-Dioxan-2-YL)-3'-

iodopropiophenone

CAS No.: 898785-49-4

Cat. No.: B1360763 Get Quote

Technical Characterization Guide:
Propiophenone
Spectroscopic Profile & Analytical Protocols

) via NMR, IR, and MS.

Executive Summary
This technical guide provides a rigorous framework for the spectroscopic characterization of

Propiophenone (1-phenylpropan-1-one). Designed for researchers in organic synthesis and

pharmaceutical development, this document moves beyond static data listing to explain the

causality of spectral signals.

Propiophenone serves as a critical pharmacophore precursor (e.g., in the synthesis of

ephedrine analogs and various heterocyclic compounds). Its correct identification relies on

recognizing specific "spectral fingerprints" resulting from the conjugation of the carbonyl group

with the aromatic ring.
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To interpret the data accurately, one must first understand the electronic environment of the

molecule.

Chemical Formula:

[1][2]

Molecular Weight: 134.18 g/mol [2]

Key Structural Features:

Conjugated System: The carbonyl group is directly bonded to the benzene ring. This

allows

-electron delocalization, reducing the double-bond character of the carbonyl and lowering
its vibrational frequency (IR) and shielding the carbonyl carbon (NMR) less than aliphatic
counterparts.

Ethyl Chain: The alkyl tail (

) provides a distinct spin-system in NMR (triplet-quartet) and influences fragmentation
patterns in MS (alpha-cleavage).

Infrared Spectroscopy (IR)
Strategic Insight: The most diagnostic feature of propiophenone is the carbonyl stretching

frequency.[3] Unlike non-conjugated ketones (which appear ~1715

), the conjugation with the phenyl ring weakens the C=O bond, shifting the absorption to a
lower wavenumber (~1685

).[4]
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Functional Group
Wavenumber (

)
Intensity Mechanistic Origin

C=O Stretch 1680 – 1690 Strong

Conjugated ketone

(C=O

C-O single bond

character).

C-H (Aromatic) 3030 – 3060 Weak/Med C-H stretching

vibrations.

C-H (Aliphatic) 2980 – 2870 Medium C-H stretching (Ethyl

group).

C=C (Ring) 1595, 1580, 1450 Medium
Aromatic ring

breathing modes.

Mono-substitution 740, 690 Strong

Out-of-plane (OOP)

bending for mono-

substituted benzene.

Experimental Protocol: ATR-FTIR
Background: Collect a background spectrum (air) to remove atmospheric

and

lines.

Sample Prep: Place 1 drop of neat liquid propiophenone on the diamond/ZnSe crystal.

Acquisition: Scan range 4000–600

; Resolution 4

; 16 scans.
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Validation: Ensure the C=O peak has a transmittance between 10-20% (absorbance ~0.7-

1.0) for optimal S/N ratio without saturation.

Mass Spectrometry (MS)
Strategic Insight: Propiophenone does not undergo a standard McLafferty rearrangement

involving the alkyl chain because the ethyl group lacks a

-hydrogen (Gamma-H). Consequently, the spectrum is dominated by

-cleavage.

Fragmentation Logic
Molecular Ion (

): m/z 134.[2]

Base Peak (

): m/z 105. This is the Benzoyl cation (

), formed by breaking the bond between the carbonyl carbon and the alpha-carbon of the
ethyl group.

Phenyl Cation: m/z 77. Formed by the loss of CO from the benzoyl cation.

MS Data Table (EI, 70 eV)
m/z Abundance Fragment Identity Mechanism

134 ~15-20%
Molecular Ion (Radical

Cation).

105 100% (Base) -Cleavage (Loss of

Ethyl radical).

77 ~40-50%
Inductive

cleavage/Loss of CO.

51 ~15%
Fragmentation of the

phenyl ring.
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Visualization: Fragmentation Pathway

Molecular Ion (m/z 134)
[Ph-CO-CH2CH3]+.

Base Peak (m/z 105)
[Ph-C≡O]+Alpha-Cleavage

Ethyl Radical
.CH2CH3 (Neutral)

(Loss of 29)

Phenyl Cation (m/z 77)
[Ph]+Inductive Cleavage

CO (Neutral)

(Loss of 28)

Click to download full resolution via product page

Caption: Primary fragmentation pathway of Propiophenone under Electron Impact (EI)

ionization.

Nuclear Magnetic Resonance (NMR)
Strategic Insight:

1H NMR: Look for the classic Triplet-Quartet pattern of the ethyl group. The aromatic protons

will show a 2:3 split (Ortho vs. Meta/Para) due to the electron-withdrawing nature of the

carbonyl, which deshields the ortho protons significantly.

13C NMR: The carbonyl carbon is the diagnostic anchor, appearing very downfield (~200

ppm).

1H NMR Data (Solvent: )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1360763?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Coupling (

, Hz)

7.95 – 8.00 Doublet (d) 2H Ortho-Ar (H-a) ~7-8 Hz

7.40 – 7.60 Multiplet (m) 3H
Meta/Para-Ar (H-

b, H-c)
N/A

2.98 Quartet (q) 2H Methylene (H-d) ~7.2 Hz

1.22 Triplet (t) 3H Methyl (H-e) ~7.2 Hz

13C NMR Data (Solvent: )
Chemical Shift (

, ppm)
Carbon Type Assignment Notes

200.9 Quaternary (C=O) Carbonyl

Deshielded by

Oxygen + Ring

Current.

136.9 Quaternary (Ar) Ipso-Carbon Point of attachment.

132.8 CH (Ar) Para-Carbon

128.6 CH (Ar) Meta-Carbons

128.0 CH (Ar) Ortho-Carbons

31.8 Alpha-Methylene

8.2 Beta-Methyl

Integrated Characterization Protocol
This workflow ensures a self-validating identification process for unknown samples suspected

to be propiophenone.

Workflow Diagram
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Unknown Sample

Step 1: IR Spectroscopy
Check: 1680-1690 cm-1

Is C=O conjugated?

No (Re-evaluate)

Step 2: GC-MS (EI)
Check: Base Peak 105

Yes

Is m/z 105 dominant?

No (Check Butyrophenone)

Step 3: 1H NMR
Check: Triplet (1.2) + Quartet (3.0)

Yes

Confirmed:
Propiophenone

Click to download full resolution via product page

Caption: Step-by-step logic flow for confirming Propiophenone identity.
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Step-by-Step Methodology
IR Screening: Run a quick ATR-FTIR. If the Carbonyl peak is

, the sample is likely not propiophenone (or is non-conjugated). If it is

, proceed.

MS Confirmation: Inject into GC-MS. Look for the base peak at 105.[5]

Self-Check: If you see a peak at m/z 120, you likely have Butyrophenone (which allows

McLafferty rearrangement). Propiophenone cannot produce m/z 120 via this mechanism.

NMR Structural Proof: Dissolve ~10mg in

.

Verify the integration ratio 2:3:2:3 (Ortho : Meta/Para : Methylene : Methyl).

Troubleshooting: If the triplet/quartet is obscure, ensure the sample is free of Ethanol

(which also shows a triplet/quartet but at different shifts, ~3.7 ppm for

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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